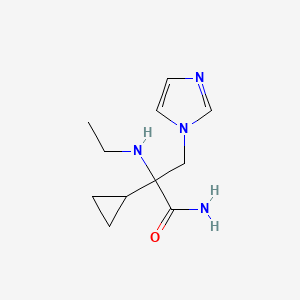
2-Cyclopropyl-2-(ethylamino)-3-(1h-imidazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-2-(ethylamino)-3-(1h-imidazol-1-yl)propanamide is a synthetic organic compound that features a cyclopropyl group, an ethylamino group, and an imidazole ring. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-(ethylamino)-3-(1h-imidazol-1-yl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions.
Introduction of the ethylamino group: This step might involve nucleophilic substitution reactions.
Attachment of the imidazole ring: This can be done through condensation reactions with imidazole derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.
Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides could be employed.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce primary or secondary amines.
Scientific Research Applications
2-Cyclopropyl-2-(ethylamino)-3-(1h-imidazol-1-yl)propanamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or other proteins involved in biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-2-(methylamino)-3-(1h-imidazol-1-yl)propanamide
- 2-Cyclopropyl-2-(ethylamino)-3-(1h-pyrazol-1-yl)propanamide
- 2-Cyclopropyl-2-(ethylamino)-3-(1h-triazol-1-yl)propanamide
Uniqueness
The uniqueness of 2-Cyclopropyl-2-(ethylamino)-3-(1h-imidazol-1-yl)propanamide might lie in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to similar compounds.
Biological Activity
2-Cyclopropyl-2-(ethylamino)-3-(1H-imidazol-1-yl)propanamide is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound, drawing from diverse and authoritative sources.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C₁₁H₁₅N₃
- Molecular Weight : 189.26 g/mol
Antitumor Properties
Research indicates that imidazole derivatives, including this compound, exhibit promising antitumor activity. A study focusing on structure-activity relationships (SAR) highlighted that the presence of the imidazole ring is crucial for cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation in tumor cells, similar to other known cytotoxic agents like epothilones .
Neuroprotective Effects
Another area of interest is the compound's neuroprotective potential. Imidazole compounds have been studied for their ability to inhibit the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. The neuroprotective activity may be attributed to the modulation of neuroinflammatory pathways and enhancement of neuronal survival under stress conditions .
The biological activity of this compound may involve multiple mechanisms:
- Tubulin Polymerization : Similar to other imidazole derivatives, it may stabilize microtubules, leading to disrupted mitotic processes in cancer cells .
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, enhancing synaptic plasticity and cognitive functions .
Anticancer Activity
A study conducted on various imidazole derivatives demonstrated that compounds with structural similarities to this compound showed significant inhibition of tumor growth in xenograft models. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis in cancer cells .
Neuroprotective Studies
In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis. The protective effects were assessed using cell viability assays and flow cytometry, which revealed enhanced survival rates in treated neuronal cultures compared to controls .
Data Tables
Properties
Molecular Formula |
C11H18N4O |
|---|---|
Molecular Weight |
222.29 g/mol |
IUPAC Name |
2-cyclopropyl-2-(ethylamino)-3-imidazol-1-ylpropanamide |
InChI |
InChI=1S/C11H18N4O/c1-2-14-11(10(12)16,9-3-4-9)7-15-6-5-13-8-15/h5-6,8-9,14H,2-4,7H2,1H3,(H2,12,16) |
InChI Key |
SGIOASLBRUTWDD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CN1C=CN=C1)(C2CC2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















